molecular formula C17H13F2N5O2S2 B2460112 N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886938-21-2

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2460112
CAS No.: 886938-21-2
M. Wt: 421.44
InChI Key: XBLRHROJVXYRJF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13F2N5O2S2 and its molecular weight is 421.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of cellular processes, including DNA repair, cell survival, and aging. It is also known to play a role in the regulation of the cell cycle .

Mode of Action

The compound acts as an inhibitor of SIRT1 . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for the negative regulation of the cell cycle . This results in the halting of cell division, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Pathways

The inhibition of SIRT1 by the compound affects the p53 pathway . Overexpression of p53 leads to the activation of several downstream effects, including cell cycle arrest, apoptosis, and DNA repair . These effects contribute to the compound’s potential anti-cancer activity .

Pharmacokinetics

The compound is predicted to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity . One derivative, n-4-trifluoromethyl-benzoyl-n’-(4-fluorophenyl)thiourea, may cause hepatotoxicity .

Result of Action

The result of the compound’s action is the inhibition of cell division . This is due to the overexpression of p53, which negatively regulates the cell cycle . This can lead to cell cycle arrest, apoptosis, and DNA repair, contributing to the compound’s potential anti-cancer activity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S2/c18-10-1-5-12(6-2-10)20-14(25)9-27-17-24-23-16(28-17)22-15(26)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLRHROJVXYRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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